ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring, followed by bromination. One common method includes:
Formation of the Pyrazole Ring: Ethyl acetoacetate reacts with phenylhydrazine under reflux conditions in ethanol to form 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-substituted pyrazole derivatives.
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of 5-bromo-1-phenyl-1H-pyrazole derivatives with reduced ester groups.
Scientific Research Applications
Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
1-Phenyl-3-methyl-1H-pyrazole-4-carboxylate: Contains a methyl group instead of a bromine atom, leading to different chemical properties.
Uniqueness
Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer specific reactivity and potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
ethyl 5-bromo-1-phenylpyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHHULMEYIHSNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549901 | |
Record name | Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98534-71-5 | |
Record name | Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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